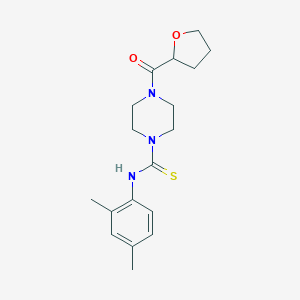

![molecular formula C10H11N3O3S2 B216492 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)

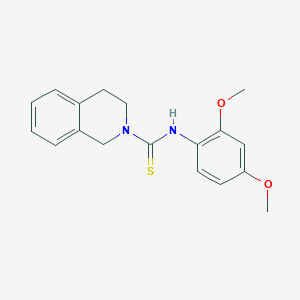

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

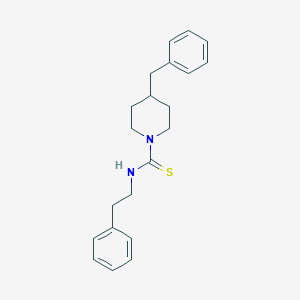

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a sulfonamide derivative that contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms.

Mécanisme D'action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can alter the pH of certain tissues and fluids in the body, which can have various physiological effects.

Biochemical and Physiological Effects

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to reduce blood glucose levels, which suggests that it may have potential as a treatment for diabetes. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has also been shown to have antitumor properties, as it can inhibit the growth of certain cancer cells. In addition, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have insecticidal properties, which makes it a potential pesticide for agricultural use.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has several advantages for lab experiments, including its low toxicity, high solubility in water, and stability under various conditions. However, one of the limitations of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the study of the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, which could provide insights into its potential applications in medicine and other fields. Additionally, further research is needed to determine the safety and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in humans, as most of the studies to date have been conducted in animals. Finally, there is a need for more research on the environmental impact of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, particularly its potential to contaminate soil and water when used as a pesticide.

Méthodes De Synthèse

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid, followed by the reaction with thiosemicarbazide and formaldehyde. The final product is obtained by reacting the intermediate product with sodium hydroxide and carbon disulfide. The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have insecticidal properties and can be used as a pesticide. In environmental science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

Propriétés

Nom du produit |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

|---|---|

Formule moléculaire |

C10H11N3O3S2 |

Poids moléculaire |

285.3 g/mol |

Nom IUPAC |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C10H11N3O3S2/c1-16-7-9-11-12-10(17-9)13-18(14,15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |

Clé InChI |

FUYFBQNXMFEYPL-UHFFFAOYSA-N |

SMILES |

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |

SMILES canonique |

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

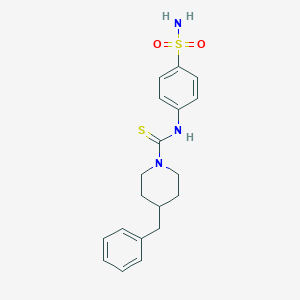

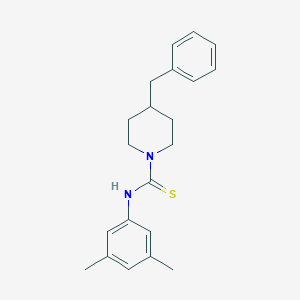

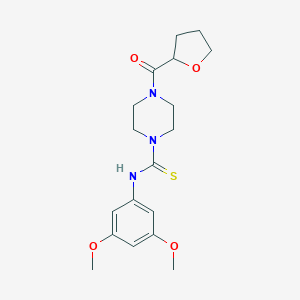

![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)

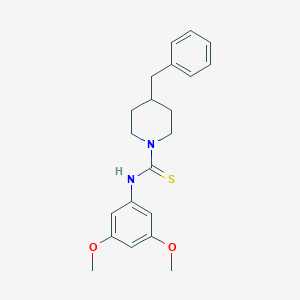

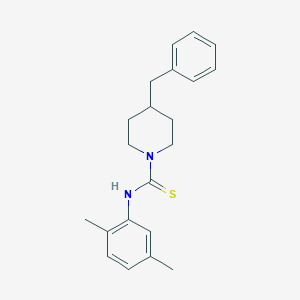

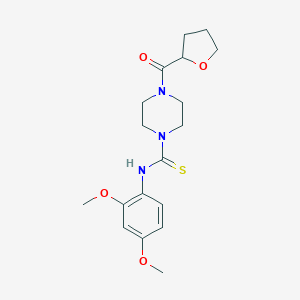

![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)

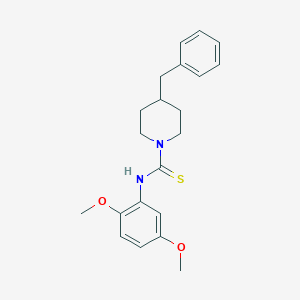

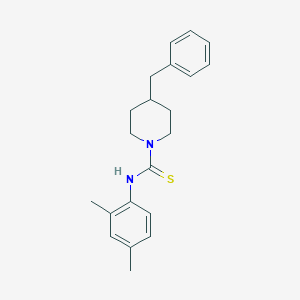

![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)